

The Discovery and Enduring Utility of 4-Nitrophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophenylacetic acid

Cat. No.: B359581

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Abstract

4-Nitrophenylacetic acid, a seemingly unassuming crystalline solid, holds a significant position in the annals of organic chemistry and the development of crucial pharmaceuticals and industrial chemicals. This technical guide delves into the discovery, historical synthesis, and evolving applications of this pivotal chemical intermediate. We will explore its fundamental physicochemical properties, provide detailed experimental protocols for its preparation, and illustrate key synthetic pathways. This document serves as a comprehensive resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering a detailed understanding of **4-Nitrophenylacetic acid**'s scientific journey and its continued relevance.

Introduction: A Molecule of Versatility

4-Nitrophenylacetic acid (4-NPAA), also known as p-nitrophenylacetic acid, is an aromatic carboxylic acid featuring a phenyl ring substituted with a nitro group at the para position and an acetic acid moiety. First synthesized in the early 20th century, its true value emerged as chemists began to appreciate the reactivity conferred by its functional groups. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution and influences the acidity of the benzylic protons, while the carboxylic acid group provides a handle for a myriad of chemical transformations.

This unique combination of features has established 4-NPAA as a cornerstone intermediate in the synthesis of a wide array of organic molecules. Its applications span from the production of dyes and agrochemicals to its critical role as a precursor in the manufacture of pharmaceuticals, including penicillin derivatives and local anesthetics.[1][2] This guide will provide a thorough examination of the historical context of its discovery, the evolution of its synthesis, and its diverse applications.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of **4-Nitrophenylacetic acid** is essential for its effective use in research and industrial processes. The following tables summarize key quantitative data.

Table 1: General and Physical Properties of **4-Nitrophenylacetic Acid**

Property	Value	Reference(s)
CAS Number	104-03-0	[3]
Molecular Formula	C ₈ H ₇ NO ₄	[2]
Molecular Weight	181.15 g/mol	[2][4]
Appearance	White to pale yellow crystalline solid	[5]
Melting Point	152-155 °C	[2]
Boiling Point	117-118 °C at 14 mmHg	[2]
Density	1.4283 g/cm ³	[2]

Table 2: Solubility of **4-Nitrophenylacetic Acid** in Various Solvents

Solvent	Solubility	Reference(s)
Water	Slightly soluble	[2]
Methanol	Soluble	[2]
Chloroform	Soluble	[2]
Ethanol/Water (1:1)	Soluble (for crystallization)	[1]
Diethyl Ether	Soluble (for crystallization)	[1]

Table 3: Spectroscopic Data of **4-Nitrophenylacetic Acid**

Spectroscopic Technique	Key Data	Reference(s)
^1H NMR	Spectra available in online databases	[4]
^{13}C NMR	Spectra available in online databases	[5]
Infrared (IR)	Spectra available in online databases	[5]
Mass Spectrometry (MS)	Spectra available in online databases	[4]

Historical Perspective and Discovery

While a single, definitive publication marking the "discovery" of **4-Nitrophenylacetic acid** is not widely cited, its synthesis emerged from the broader exploration of nitrated aromatic compounds in the late 19th and early 20th centuries. The foundational methods for its preparation, namely the nitration of phenylacetic acid and the hydrolysis of its corresponding nitrile, were established during this period of rapid advancement in synthetic organic chemistry.

A classic and reliable method for its synthesis via the hydrolysis of p-nitrobenzyl cyanide was well-established by the time it was documented in the esteemed "Organic Syntheses" collection, indicating its importance and widespread use in the chemical community by the early

1920s.[6] The development of efficient synthetic routes was crucial for unlocking its potential as a versatile intermediate.

Key Synthetic Methodologies

Two primary pathways have historically dominated the synthesis of **4-Nitrophenylacetic acid**. Both methods are still relevant and provide a solid foundation for its laboratory and industrial-scale production.

Hydrolysis of 4-Nitrobenzyl Cyanide

This method, detailed in "Organic Syntheses," is a robust and high-yielding procedure.[6] It involves the acid-catalyzed hydrolysis of 4-nitrobenzyl cyanide (also known as p-nitrobenzyl cyanide).

Reagents:

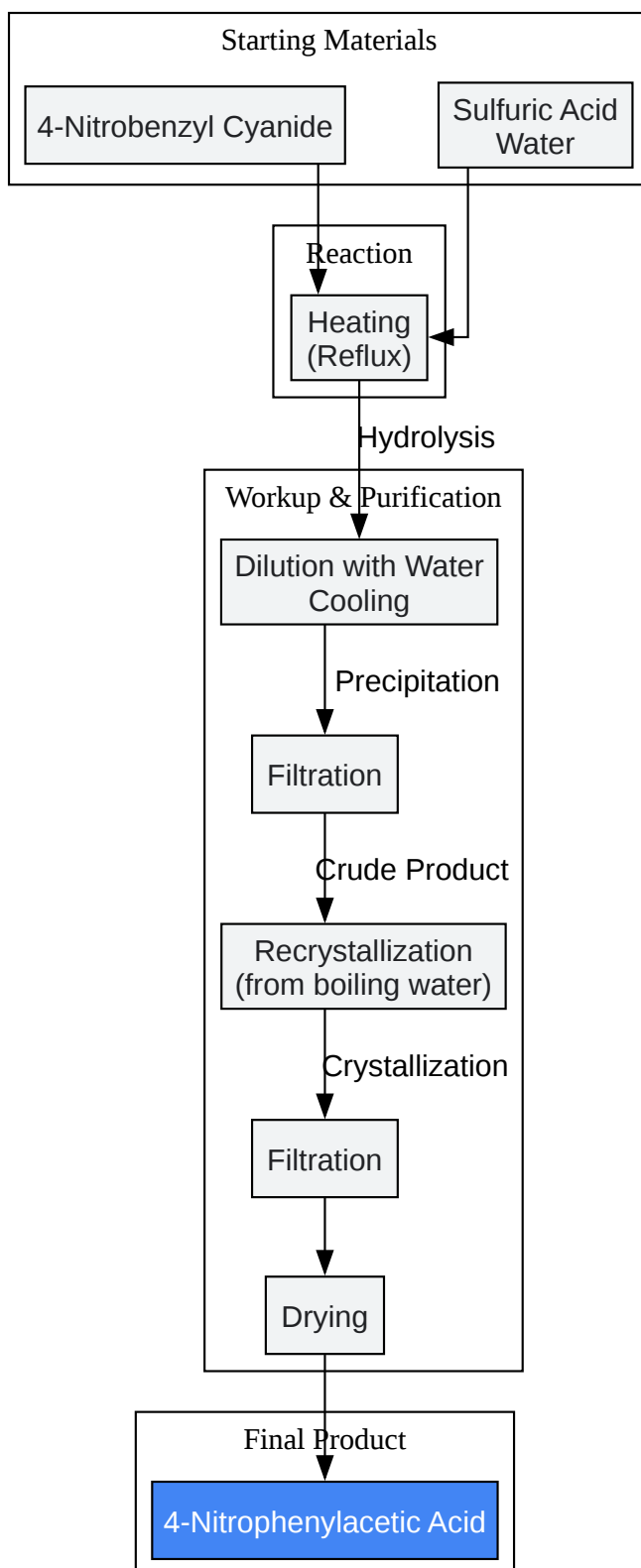
- 4-Nitrobenzyl cyanide (100 g, 0.62 mole)
- Concentrated Sulfuric Acid (sp. gr. 1.84, 300 cc, 5.4 moles)
- Water (280 cc)
- Ice

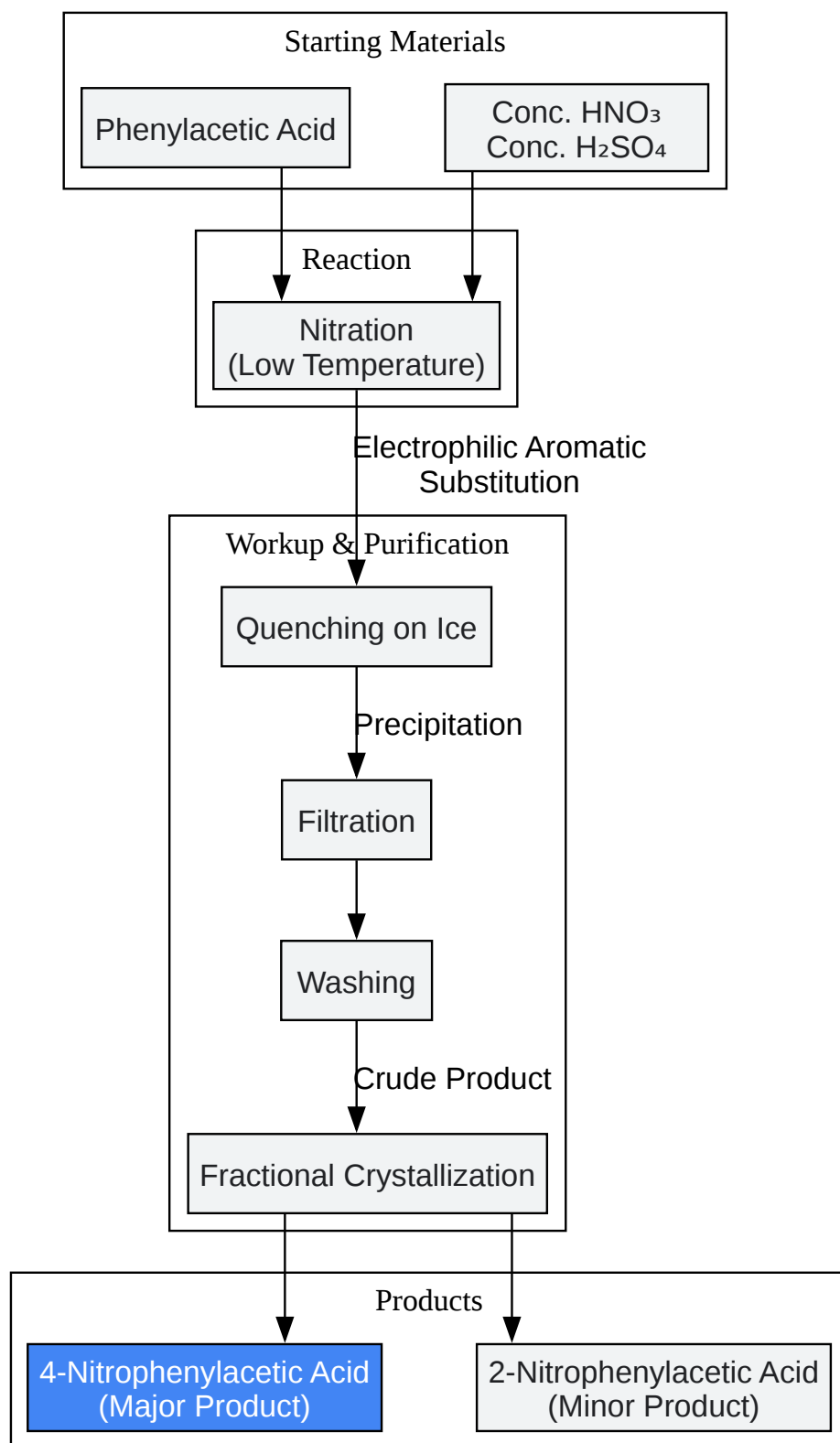
Procedure:

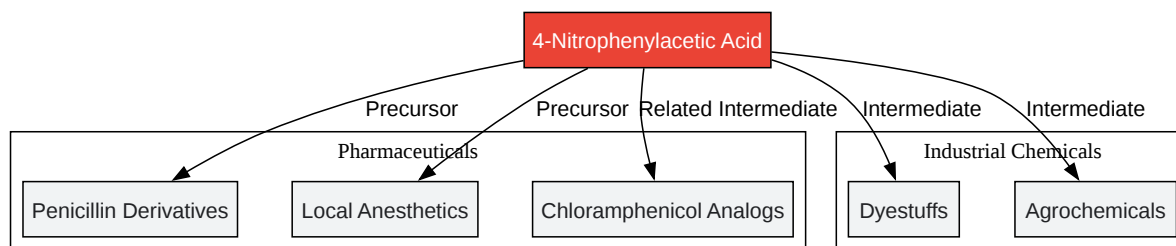
- In a 1-liter round-bottomed flask, place 100 g of 4-nitrobenzyl cyanide.
- Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water.
- Pour two-thirds of the acid solution onto the 4-nitrobenzyl cyanide and shake the mixture thoroughly to ensure all the solid is wetted.
- Use the remaining acid solution to wash down any solid adhering to the walls of the flask.
- Attach a reflux condenser to the flask and heat the mixture until it boils. It is recommended to place the flask over a hole in an asbestos board to prevent superheating.

- Continue boiling for fifteen minutes. The reaction mixture will darken.
- Dilute the hot mixture with an equal volume of cold water and then cool to 0°C or below in an ice bath.
- Filter the precipitated crude **4-Nitrophenylacetic acid** and wash it several times with ice water.
- To purify the product, dissolve the precipitate in 1600 cc of boiling water.
- Filter the hot solution rapidly. If any solid separates on the filter, redissolve it in a minimum amount of boiling water and add it to the main filtrate.
- Allow the filtrate to cool, whereupon **4-Nitrophenylacetic acid** will crystallize as long, pale yellow needles.
- Collect the crystals by filtration and dry them.

Yield: 103–106 g (92–95% of the theoretical amount).[6] Melting Point: 151–152 °C.[6]







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